zymosterol
Overview
Description
Zymosterol is a sterol intermediate in the biosynthesis of cholesterol. It is a minor component of the sterol mass in human fibroblasts but can be biosynthetically labeled with radioactive acetate. Zymosterol is particularly interesting because, despite being synthesized within the cell, it is predominantly located in the plasma membrane, suggesting a specific role or pathway that requires its presence there .
Synthesis Analysis
The biosynthesis of zymosterol is a critical step in the formation of cholesterol. Studies have shown that zymosterol can be converted to cholesterol in rats, both through feeding and intravenous injection, with good yields . In yeast, particularly in certain sterol mutants of Saccharomyces cerevisiae, zymosterol can accumulate as the major sterol component, which allows for its direct isolation and study . Additionally, facile synthetic methods have been developed to create zymosterol and related compounds, which are potential intermediates in the biosynthesis of cholesterol or ergosterol .
Molecular Structure Analysis
Zymosterol has the molecular structure 5 alpha-cholesta-8(9),24-dien-3 beta-ol. Its structure is similar to that of cholesterol, with differences in the presence of double bonds in the sterol nucleus. The detailed spectral properties, including 13C NMR spectral analyses, have been described for zymosterol and its acetate derivative, providing insights into its molecular structure .
Chemical Reactions Analysis
The chemical behavior of zymosterol within cells has been studied extensively. It has been observed that zymosterol can be converted to cholesterol by cell homogenates and that this conversion is an integral part of the cholesterol biosynthesis pathway . The movement of zymosterol among different cellular membranes, including the plasma membrane, rough endoplasmic reticulum, and a sterol-rich intracellular membrane, has been documented, indicating dynamic interplay and rapid turnover within the cell .
Physical and Chemical Properties Analysis
Zymosterol's physical and chemical properties are closely related to its function and location within the cell. It is oxidizable by cholesterol oxidase, suggesting that its chemical properties allow for interactions with enzymes that modify sterols . The equilibrium buoyant density profile of newly synthesized zymosterol matches that of the plasma membrane, which is indicative of its physical association with this cellular structure . Furthermore, the ability of zymosterol to be transferred from fixed intact fibroblasts to exogenous acceptors as readily as cholesterol suggests that its physical properties facilitate its movement within and between cellular membranes .
Scientific Research Applications
Role in Pathogen Population Biology
Zymosterol, specifically as a component in Zymoseptoria tritici, has been extensively studied for its role in the pathogen population biology of Septoria Tritici Blotch (STB) on wheat. Research has underscored the high evolutionary potential of Z. tritici, as evidenced by its rapid adaptation to fungicide applications and deployment of resistant wheat cultivars. This knowledge is pivotal in devising dynamically diverse control measures that integrate cultural, chemical, biological, and resistance breeding strategies to manage STB sustainably (McDonald & Mundt, 2016).
Ecology of Zymomonas
Zymomonas mobilis, a Gram-negative bacterium and a relative of zymosterol, is primarily known as a spoilage organism and ethanol producer. Its ecological role extends to serving as a model for microbial interactions and the interplay between plants and bacteria. Understanding its ecology can enhance biotechnological applications, including process improvement and the discovery of new bacterium uses or strains (Weir, 2016).
Therapeutic Potential of Related Compounds
β-sitosterol, a compound structurally similar to zymosterol, has demonstrated multiple biological actions such as anxiolytic, analgesic, immunomodulatory, antimicrobial, anticancer, anti-inflammatory, lipid-lowering, hepatoprotective, and antioxidant activities. It holds high potential as a future drug, particularly for its antioxidant and anti-diabetic properties (Babu & Jayaraman, 2020).
Zymogen and Pancreatic Injury
Studies have explored the role of zymogen activation in acute pancreatitis, highlighting its critical involvement in the disease's pathogenesis. The insights gained from understanding the mechanisms of zymogen activation and associated inflammatory pathways are fundamental in identifying therapeutic targets to manage pancreatic injury (Sah & Saluja, 2011).
Soil Zymography
Soil zymography has emerged as an innovative technique for 2D mapping of enzyme activities in intact soil samples. It enables the visualization of enzymatic conversion of substrates into hydrolysis reaction products, contributing significantly to soil and ecosystem ecology. The method, however, requires meticulous procedural adherence to accurately visualize enzyme activities in environmental samples (Razavi et al., 2019).
Zymogen-like Factor Xa in Bleeding Treatment
Zymogen-like factor Xa variants, adopting an altered, low-activity conformation, have shown promise as prohemostatic agents in bleeding conditions. These variants, in the presence of factor Va, effectively promote clot formation, offering a unique therapeutic strategy for a range of bleeding conditions (Thalji & Camire, 2017).
Future Directions
Research on sterol biosynthesis regulation presents an opportunity to improve therapeutic options for diseases termed as aspergillosis . Future research should determine the sterol profile under HBO conditions and if differential sterol profiles play a role in the observed synergy between HBO and anti-fungal drugs in some species . The existing challenges and future perspectives in the de novo biosynthesis of sterols and steroids in yeast are also discussed .
properties
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJXLIKVBJVRY-XTGBIJOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028211 | |
Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zymosterol intermediate 2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Zymosterol | |
CAS RN |
128-33-6 | |
Record name | Zymosterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zymosterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-α-cholesta-8,24-dien-3-β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZYMOSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU2755PT4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zymosterol intermediate 2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 °C | |
Record name | Zymosterol intermediate 2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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